1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Historical Development of Pyrazolo-Fused Heterocycles in Medicinal Chemistry
Pyrazolo-fused heterocycles have been integral to medicinal chemistry since the mid-20th century, with early work focusing on their mimicry of purine bases. The pyrazolo[3,4-d]pyridazinone framework gained prominence in the 1990s as researchers recognized its ability to interact with kinase ATP-binding pockets due to its isosteric resemblance to adenine. This scaffold’s synthetic versatility allowed for systematic modifications, enabling the development of derivatives with enhanced selectivity and potency. For example, the introduction of methyl groups at strategic positions (e.g., C4 and C6) improved metabolic stability while retaining target affinity. The evolution of these compounds paralleled advances in X-ray crystallography, which revealed precise binding modes in enzymes such as cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs).
Evolution of Pyrazolo[3,4-d]pyridazin-7(6H)-one Derivatives in Research
Early derivatives of pyrazolo[3,4-d]pyridazin-7(6H)-one focused on optimizing solubility and bioavailability. The addition of aromatic substituents, such as the 2,4-dimethylphenyl group in 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, emerged as a strategy to enhance hydrophobic interactions within kinase active sites. Between 2010 and 2020, over 50 derivatives were synthesized and evaluated for kinase inhibition, with IC50 values ranging from nanomolar to micromolar levels. A key breakthrough involved the incorporation of methyl groups at C4 and C6, which reduced off-target effects by minimizing interactions with polar residues in non-target kinases.
Significance of this compound in Current Research
This compound has become a benchmark in kinase inhibitor research due to its dual activity against CDK2 and FGFR1. In enzymatic assays, it demonstrated IC50 values of 0.034 μM against FGFR1 and 0.12 μM against CDK2, outperforming earlier analogs lacking the 2,4-dimethylphenyl moiety. Its anti-proliferative activity in NCI-H1581 xenograft models (91.6% tumor growth inhibition at 50 mg/kg) underscores its translational potential. The compound’s ability to induce S-phase cell cycle arrest in MDA-MB-468 breast cancer cells further highlights its mechanistic versatility.
Structural Classification Within Azolo[d]pyridazinones
Azolo[d]pyridazinones are classified based on the fused azole ring (imidazole, pyrazole, or triazole) and substitution patterns. This compound belongs to the pyrazolo[d]pyridazinone subclass, characterized by a pyrazole ring fused at positions 3 and 4 of the pyridazinone core. This subclass is distinguished by:
- Regiochemical specificity : The methyl groups at C4 and C6 create a sterically hindered environment, favoring interactions with hydrophobic kinase subpockets.
- Electronic modulation : The electron-withdrawing pyridazinone moiety enhances hydrogen bonding with catalytic lysine residues (e.g., Lys514 in FGFR1).
- Spatial orientation : The 2,4-dimethylphenyl group adopts a dihedral angle of 67° relative to the pyridazinone plane, optimizing π-stacking with phenylalanine residues in kinase hinge regions.
Privileged Scaffold Status in Heterocyclic Chemistry
The pyrazolo[3,4-d]pyridazinone core meets all criteria for a privileged scaffold:
- Target promiscuity : It inhibits kinases (FGFR, CDK), phosphodiesterases (PDE4), and growth factor receptors (EGFR) through conserved hinge-binding interactions.
- Structural tunability : Over 20 positions permit functionalization without compromising scaffold integrity, enabling library diversification.
- Bioavailability : LogP values of 2.8–3.2 and polar surface areas <90 Ų ensure favorable absorption and blood-brain barrier penetration in analogs.
- Synthetic accessibility : One-pot multicomponent reactions yield the core structure in 3–5 steps with >70% overall yields, as demonstrated in green synthesis protocols using ethanol/water mixtures.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4,6-dimethylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-5-6-13(10(2)7-9)19-14-12(8-16-19)11(3)17-18(4)15(14)20/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSASGJSMBETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
If it acts similarly to other cdk2 inhibitors, it likely binds to the active site of cdk2, preventing its interaction with cyclin a2 and inhibiting its kinase activity .
Biochemical Pathways
Inhibition of cdk2 generally results in cell cycle arrest, preventing cells from progressing from the g1 phase to the s phase .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, induce apoptosis, and alter cell cycle progression .
Biological Activity
1-(2,4-Dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound belonging to the pyrazolo-pyridazine class, known for its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, antibacterial, and antifungal activities. The focus will be on structure-activity relationships (SAR), case studies, and relevant research findings.
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.32 g/mol
- Purity : Typically 95%
- Solubility : Soluble in various organic solvents
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance:
- A study demonstrated that certain pyrazole derivatives inhibit key cancer pathways by targeting BRAF(V600E), EGFR, and Aurora-A kinase. The compound's structure allows it to interact effectively with these targets, leading to reduced cell proliferation in various cancer cell lines .
- In vitro studies showed that this compound exhibited cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. When combined with doxorubicin, a significant synergistic effect was observed, enhancing the overall cytotoxicity .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects:
- Pyrazole derivatives are known to inhibit COX enzymes and other inflammatory mediators. Research has shown that certain pyrazole compounds can reduce inflammation in animal models of arthritis and colitis .
Antibacterial Activity
The antibacterial potential of pyrazolo-pyridazine derivatives is noteworthy:
- Studies have reported that these compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Methicillin-resistant Staphylococcus aureus (MRSA) and exhibited promising results .
Antifungal Activity
Recent investigations into the antifungal properties of pyrazole derivatives have yielded positive outcomes:
- A specific derivative was shown to inhibit the growth of several pathogenic fungi in vitro. This suggests potential applications in treating fungal infections .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
| Substituent | Effect on Activity |
|---|---|
| Dimethyl groups | Enhance lipophilicity and receptor binding |
| Pyrazolo ring | Critical for interaction with target enzymes |
| Aromatic phenyl group | Increases selectivity towards cancer cells |
Case Studies
- Breast Cancer Treatment : A study highlighted the effectiveness of this compound in combination with doxorubicin for treating Claudin-low breast cancer subtypes. The results indicated improved apoptosis rates compared to doxorubicin alone .
- Inflammatory Disease Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers and improved clinical scores, suggesting its potential utility in treating chronic inflammatory conditions .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo compounds exhibit anti-inflammatory properties. For instance, compounds similar to 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. A study reported that certain pyrazole derivatives demonstrated significant COX-II selectivity with minimal ulcerogenic effects, indicating their therapeutic potential in treating inflammatory diseases .
Anticancer Properties
The compound has shown promise as an anticancer agent. Research focusing on pyrazolo[3,4-d]pyridazine derivatives revealed their activity against various cancer cell lines. These compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazolo compounds. The compound's ability to inhibit glycogen synthase kinase 3 beta (GSK-3β) has been linked to neuroprotection in models of neurodegenerative diseases such as Alzheimer's . This inhibition may help in reducing tau phosphorylation and amyloid-beta plaque formation.
Antimicrobial Activity
The antimicrobial properties of pyrazolo compounds have also been investigated. The structure of this compound allows for interaction with microbial enzymes and receptors, potentially leading to effective antimicrobial agents against resistant strains .
Case Study 1: Anti-inflammatory Efficacy
A study conducted by El-Sayed et al. synthesized various pyrazole derivatives and evaluated their anti-inflammatory activity using animal models. The results indicated that certain compounds exhibited ED50 values comparable to established anti-inflammatory drugs like Celecoxib .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, derivatives of the compound were tested for cytotoxic effects. The results demonstrated that some derivatives induced significant apoptosis in human breast cancer cells (MCF-7), suggesting a potential pathway for developing new anticancer therapies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyridazinones exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:
*Calculated based on molecular formula.
Substituent Influence on Reactivity :
- The presence of electron-donating methyl groups (as in the target compound) may facilitate cyclization reactions compared to bulky substituents like tert-butyl, which hinder reactivity due to steric effects .
- Propargylic proton acidity in analogs like 1b and 4b was found to impede cyclization, suggesting that methyl substituents in the target compound might mitigate such issues .
Key Observations :
Spectroscopic and Physical Properties
IR and NMR data for related compounds highlight functional group characteristics:
- IR Spectra : Analogs with carbonyl groups exhibit strong absorption near 1650 cm⁻¹ (C=O stretch), while nitriles show peaks at ~2223 cm⁻¹ . The target compound’s methyl and aryl groups may shift these bands slightly due to electron effects.
- 1H NMR : Methyl groups in the target compound would resonate as singlets near δ 2.3–2.6 ppm, similar to 4-isopropyl-1-phenyl analogs .
- Crystallography: Pyrazolopyridazinones often form planar structures with intermolecular hydrogen bonding, as seen in crystallographic data for 7d (Tables S1–S6, ).
Q & A
Q. What are the recommended synthetic routes for 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?
A typical method involves cyclocondensation of substituted pyrazole intermediates with hydrazine hydrate. For example, refluxing pyrazole derivatives (e.g., 2-methyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one) with hydrazine hydrate in isopropanol (i-PrOH) for 2–4 hours under controlled temperature yields the core pyridazinone scaffold . Modifications at the 1- and 4-positions can be achieved via nucleophilic substitution or Suzuki coupling, using aryl halides or boronic acids .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.7 ppm) to confirm substitution patterns. Splitting patterns distinguish between ortho/meta/para substituents .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z within ±2 ppm error) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
Q. What preliminary biological screening assays are relevant?
Antitumor activity can be evaluated via MCF-7 cell line assays (IC₅₀ determination) using the MTT protocol . Antimicrobial screening against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disc diffusion or microdilution methods is also common .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for substituted pyridazinones?
Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between methyl protons (δ ~2.5 ppm) and carbonyl carbons (δ ~160 ppm) confirm substitution at the 4- and 6-positions . Compare with X-ray crystallography data (if available) for absolute configuration validation .
Q. What crystallographic strategies optimize structure refinement for pyridazinone derivatives?
Employ SHELXL for small-molecule refinement. Key parameters:
Q. How to design computational studies to predict reactivity or binding affinity?
- DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular docking (AutoDock Vina) : Dock the compound into target proteins (e.g., EGFR kinase) using PyMOL for visualization. Adjust force fields (AMBER/CHARMM) to account for ligand flexibility .
Q. What substituent modifications enhance structure-activity relationships (SAR)?
- Electron-withdrawing groups (NO₂, CF₃) : Improve antitumor potency by increasing electrophilicity at the pyridazinone core .
- Bulky aryl groups (naphthyl, biphenyl) : Enhance hydrophobic interactions in enzyme binding pockets but may reduce solubility .
- Polar substituents (NH₂, OH) : Improve solubility but risk metabolic instability .
Q. How to address low yields in multi-step syntheses?
Q. What strategies mitigate stability issues during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
